molecular formula C5H5N5O B13114137 7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one

7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one

Cat. No.: B13114137
M. Wt: 151.13 g/mol
InChI Key: HFZFLBYLNKXUEZ-UHFFFAOYSA-N
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Description

7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aminoazoles with 2-alkoxymethylenemalonates, followed by cyclization to form the triazolopyrimidine ring . The reaction is often carried out in ethanol in the presence of sodium ethylate, leading to high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring.

Scientific Research Applications

7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials with tailored properties.

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

7-amino-6H-[1,2,4]triazolo[4,3-c]pyrimidin-5-one

InChI

InChI=1S/C5H5N5O/c6-3-1-4-9-7-2-10(4)5(11)8-3/h1-2H,6H2,(H,8,11)

InChI Key

HFZFLBYLNKXUEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N2C1=NN=C2)N

Origin of Product

United States

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